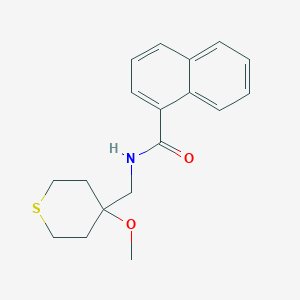

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide

Description

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-21-18(9-11-22-12-10-18)13-19-17(20)16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILSPQVVQKRDNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide typically involves a multi-step process. One common approach is to start with the preparation of the methoxytetrahydrothiopyran intermediate. This can be achieved by reacting 3,4-dihydro-2H-pyran with methanol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the methoxytetrahydrothiopyran . The intermediate is then reacted with a naphthamide derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The naphthamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiopyran derivatives.

Scientific Research Applications

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methoxybenzamide

- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-phenylbutanamide

Uniqueness

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide is unique due to its combination of a naphthamide group and a methoxytetrahydrothiopyran moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a naphthamide moiety linked to a tetrahydrothiopyran derivative. The presence of the methoxy group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines by inhibiting anti-apoptotic proteins such as Bcl-2. This mechanism is crucial for cancer therapy, as it promotes programmed cell death in malignant cells.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.3 | Bcl-2 inhibition, apoptosis induction |

| HeLa (Cervical Cancer) | 4.8 | Cell cycle arrest, apoptosis |

| A549 (Lung Cancer) | 6.1 | Reactive oxygen species (ROS) generation |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, which are key players in chronic inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Bcl-2 Family Proteins : By disrupting the balance between pro-apoptotic and anti-apoptotic signals, the compound promotes apoptosis in cancer cells.

- Modulation of Cytokine Release : The compound inhibits signaling pathways involved in inflammation, thereby reducing cytokine release.

- Induction of Oxidative Stress : It enhances ROS production, which can lead to cellular damage and apoptosis in cancer cells.

Research Findings

Recent studies have focused on the pharmacokinetics and toxicity profiles of this compound. Preliminary results suggest that it has favorable absorption characteristics with a moderate half-life, making it a candidate for further development in therapeutic applications.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Oral Bioavailability | 45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

| Excretion | Urinary |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-1-naphthamide?

- Methodological Answer : Synthesis typically involves coupling the thiopyran-methylamine intermediate with 1-naphthoyl chloride under basic conditions. Reductive amination (e.g., using sodium triacetoxyborohydride in dichloroethane) is a common strategy for constructing the tetrahydrothiopyran scaffold . Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity validation should include HPLC (C18 column, acetonitrile/water mobile phase) and 1H/13C NMR analysis .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹, naphthamide) and C-O-C stretching (~1250 cm⁻¹, methoxy group) .

- NMR : 1H NMR reveals multiplet signals for the tetrahydrothiopyran methylene protons (δ 1.8–2.4 ppm) and aromatic protons (δ 7.5–8.5 ppm, naphthamide). 13C NMR confirms the methoxy carbon (δ ~55 ppm) .

- Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₁₈H₂₁NO₂S) .

Q. What stability considerations are relevant for long-term storage of this compound?

- Methodological Answer : Store at -20°C in anhydrous DMSO or under nitrogen to prevent oxidation of the thiopyran sulfur. Stability studies (e.g., accelerated degradation at 40°C/75% RH) should monitor for hydrolysis of the methoxy group or amide bond via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for structurally similar compounds?

- Methodological Answer : Cross-validate data using multiple techniques:

- Compare experimental IR/NMR with computational predictions (e.g., DFT-based simulations).

- Use deuterated solvents to eliminate solvent artifacts in NMR.

- Replicate synthesis under inert conditions to rule out oxidation byproducts (common in sulfur-containing scaffolds) .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the naphthamide ring to reduce CYP450-mediated oxidation .

- In Vitro Assays : Use liver microsomes to assess metabolic half-life. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., enzymes with hydrophobic active sites, given the naphthamide moiety).

- QSAR Models : Train models on analogs (e.g., pyridine-thiopyran hybrids) to correlate substituent effects with activity .

Q. What experimental designs validate the compound’s selectivity in multi-target inhibition studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.